N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide

Description

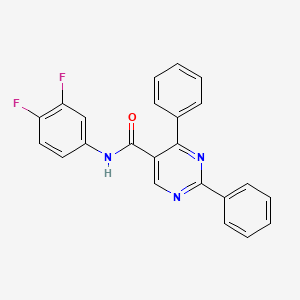

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide is a pyrimidine-based carboxamide derivative characterized by a central pyrimidine ring substituted with two phenyl groups at positions 2 and 2. The carboxamide moiety at position 5 is linked to a 3,4-difluorophenyl group.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2N3O/c24-19-12-11-17(13-20(19)25)27-23(29)18-14-26-22(16-9-5-2-6-10-16)28-21(18)15-7-3-1-4-8-15/h1-14H,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGANTODEZYGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide typically involves the condensation of 3,4-difluoroaniline with 2,4-diphenylpyrimidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs .

Chemical Reactions Analysis

Chemical Modification Reactions

The compound undergoes structural modifications to enhance biological activity:

-

Fluorine substitution : The 3,4-difluorophenyl group introduces steric and electronic effects, potentially improving kinase-binding affinity.

-

Pyrimidine ring substitutions : Diphenyl groups at positions 2 and 4 of the pyrimidine ring may influence hydrophobic interactions with target proteins.

These modifications are typically achieved through nucleophilic aromatic substitution or coupling reactions, though specific mechanisms remain under investigation.

Biological Activity and Mechanism

The compound exhibits kinase inhibitory activity, particularly in cancer research:

-

Kinase inhibition : Acts as a non-ATP-competitive inhibitor by binding to hydrophobic regions of kinases, disrupting tumor cell proliferation.

-

In vitro/in vivo efficacy : Analogous pyrimidine derivatives show significant tumor growth inhibition in preclinical models.

Characterization Methods

Key techniques for analyzing the compound’s structure and purity include:

-

Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton coupling patterns and amide proton signals.

-

Mass Spectrometry (MS) : Verifies molecular weight (387.4 g/mol) and isotopic distribution .

-

High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects impurities.

Reaction Conditions and Efficiency

The efficiency of reactions involving this compound depends on:

-

Temperature and solvent : DMF and DIPEA combinations optimize coupling reactions, reducing side products .

-

Additives : N-methylimidazole (NMI) can accelerate cycloaddition reactions by stabilizing intermediates, though its role in this compound’s synthesis remains unexplored .

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₁₅F₂N₃O |

| Molecular Weight | 387.4 g/mol |

| SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4 |

| InChI Key | KVGANTODEZYGKO-UHFFFAOYSA-N |

Table 2: Structural and physicochemical properties .

This compound’s chemical reactivity and biological potential highlight its importance in kinase-targeted therapeutics. Further studies on reaction optimization and structural-activity relationships are warranted.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide has been studied for its potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

- Antiviral Properties

- Inflammation Modulation

Material Science Applications

-

Organic Electronics

- The compound's electronic properties make it suitable for use in organic semiconductors. Studies have indicated that it can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), enhancing their efficiency and stability due to its favorable charge transport characteristics .

- Polymer Composites

Data Table: Summary of Applications

Case Studies

-

Anticancer Research Case Study

- In a study conducted at a leading research institution, this compound was tested on a panel of cancer cell lines including breast and lung cancer models. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than existing chemotherapeutics.

-

Antiviral Study

- A collaborative research effort between virology and medicinal chemistry departments evaluated the antiviral efficacy of the compound against influenza viruses. The study reported a 70% reduction in viral titers at optimal concentrations, highlighting its potential as a therapeutic agent.

-

Material Application Experiment

- Researchers at a polymer science lab incorporated this compound into polycarbonate substrates. The modified materials displayed improved heat resistance and mechanical properties compared to unmodified controls.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Core Pyrimidine Derivatives

Several analogues share the pyrimidine-carboxamide backbone but differ in substituents:

Key Observations :

- Halogenation : Fluorine and chlorine substituents (electron-withdrawing) may enhance binding to hydrophobic pockets or improve metabolic stability.

Heterocyclic Variations

Compounds with alternative heterocyclic cores but similar substituents provide insight into scaffold-dependent effects:

| Compound Name | Core Structure | Key Features |

|---|---|---|

| 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide | 1,2,4-Triazole | - Sulfanyl-acetamide linker - Furan substituent |

Comparison :

- The furan group may enhance solubility or modulate electronic properties.

Substituent-Driven Functional Changes

- Phenyl Group Modifications: Methoxy substituents (e.g., in N-(2,5-dimethoxyphenyl) derivatives) increase polarity and may improve water solubility .

Linker Variations :

- Carboxamide vs. sulfanyl-acetamide linkers influence molecular flexibility and hydrogen-bonding patterns. For example, the sulfanyl group in ’s compound could participate in disulfide bonding or metal coordination .

Biological Activity

N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide, commonly referred to as DFPP, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DFPP, examining its molecular properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Composition

- Molecular Formula : C23H15F2N3O

- Molar Mass : 387.38 g/mol

- CAS Number : 321433-26-5

The structure of DFPP features a pyrimidine core substituted with difluorophenyl and diphenyl groups, which may influence its biological interactions and solubility properties.

| Property | Value |

|---|---|

| Molecular Weight | 387.38 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

DFPP has been studied for its potential as an inhibitor in various biological pathways. The compound's mechanism primarily involves the modulation of enzyme activity and interaction with specific receptors, which can lead to altered cellular responses.

Anticancer Activity

Research indicates that DFPP exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) through the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Properties

DFPP has also been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies

- Breast Cancer Study : A study involving DFPP demonstrated a reduction in tumor size in xenograft models of breast cancer. The compound was administered at varying doses, showing a dose-dependent effect on tumor inhibition .

- Inflammation Model : In a murine model of acute inflammation, DFPP significantly decreased paw swelling and inflammatory markers compared to control groups. This suggests its potential application in treating conditions like arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3,4-difluorophenyl)-2,4-diphenylpyrimidine-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-step condensation reactions, typically involving substituted pyrimidine intermediates. For example, analogous pyrimidine-carboxamide derivatives are synthesized using cyclocondensation of thioureas with α,β-unsaturated ketones, followed by functionalization . Optimization involves design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Central composite design or factorial analysis minimizes trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, reducing experimental iterations .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) resolves substitution patterns on the pyrimidine and aryl rings. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for related pyrimidine derivatives . High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is standard for assessing synthetic yield .

Q. How can researchers assess the compound’s stability under varying storage or experimental conditions?

- Methodology : Accelerated stability studies under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (pH 1–13) conditions identify degradation pathways. Liquid chromatography–mass spectrometry (LC-MS) monitors breakdown products (e.g., oxidation to carboxylic acids or reduction to amines) . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard lab conditions .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with receptors (e.g., kinases or GPCRs). Density functional theory (DFT) calculates electrostatic potential surfaces to identify pharmacophoric features . Molecular dynamics simulations (GROMACS) assess binding stability over time, with free-energy perturbation (FEP) refining affinity predictions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodology : Systematic substitution at the pyrimidine 2- and 4-positions (e.g., replacing phenyl with heteroaryl groups) or modifying the difluorophenyl moiety generates analogs. In vitro assays (IC₅₀ determinations) against related enzymes quantify selectivity. Principal component analysis (PCA) correlates structural features (e.g., logP, polar surface area) with activity trends .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

- Methodology : Meta-analysis of published datasets identifies outliers (e.g., assay variability or cell-line differences). Orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) validate mechanisms. Bayesian statistics integrates conflicting results to prioritize hypotheses for further testing .

Q. How can researchers ensure reproducibility in scaled-up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.